Rhodamine B
Overview
Description
Rhodamine B is a synthetic dye belonging to the xanthene class of dyes. It is known for its vibrant red to violet color and is widely used in various industries, including textiles, paper, and cosmetics . The chemical formula of this compound is C₂₈H₃₁ClN₂O₃, and it has a molar mass of 479.02 g/mol . This compound is also used extensively in scientific research due to its fluorescent properties, making it a valuable tool in fluorescence microscopy and flow cytometry .
Scientific Research Applications
Rhodamine B is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a tracer dye to study the flow and transport of fluids.
Biology: Employed as a staining agent in fluorescence microscopy to visualize cellular structures.
Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and flow cytometry.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
Mechanism of Action
Target of Action
Rhodamine B is a chemical compound and a dye that is often used as a tracer dye within water to determine the rate and direction of flow and transport . It is also used in biology as a staining fluorescent dye, sometimes in combination with auramine O, to demonstrate acid-fast organisms, notably Mycobacterium . This compound, after modification with proteins, is able to guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) .
Mode of Action
This compound can exist in equilibrium between two forms: an “open”/fluorescent form and a “closed”/nonfluorescent spirolactone form . The “open” form dominates in acidic condition while the “closed” form is colorless in basic condition . The fluorescence intensity of this compound will decrease as temperature increases . This compound-naphthalimide (RhB-Naph) demonstrated a distinct aggregation-induced emission (AIE) mechanism, different from the restriction of intramolecular rotations or vibrations as in traditional AIE molecules .
Biochemical Pathways
This compound is involved in various biochemical pathways. For instance, it has been reported that this compound, after modification with proteins, is able to guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) . The enrichment of the modified catalase in the cancer tissue efficiently suppresses xenograft human lung tumor in mice .
Pharmacokinetics
The oral bioavailabilities of this compound were reported to be 28.3% and 9.8% for the low-dose and high-dose exposures, respectively . Furthermore, this compound was highly accumulated in the liver and, to a lesser extent, the kidney, but was undetectable in the brain .
Result of Action
This compound has various effects at the molecular and cellular levels. For instance, it has been reported that this compound induced a concentration-dependent reduction of root mitotic activity . Moreover, the enrichment of the modified catalase in the cancer tissue efficiently suppresses xenograft human lung tumor in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of this compound in water varies by manufacturer, and has been reported as 8 g/L and 15 g/L . Chlorinated tap water decomposes this compound . This compound solutions adsorb to plastics and should be kept in glass . Furthermore, this compound enters surface water with wastewater, posing a serious threat to the environment and negatively affecting both human and animal health .
Advantages and Limitations for Lab Experiments
One of the main advantages of Rhodamine B is its high fluorescence intensity and stability, making it a reliable and robust tool for scientific research. Additionally, it is widely available and relatively inexpensive, making it accessible to researchers in a range of fields. However, as with any research tool, there are limitations to its use. For example, the fluorescence of this compound may interfere with other fluorescent dyes or labels used in the same experiment, leading to potential misinterpretation of results.
Future Directions
The potential applications of Rhodamine B in scientific research are vast, and continued research is likely to lead to new and innovative uses for this important tool. One potential area of future research is the development of new this compound derivatives or analogs with improved fluorescence properties or specificity for certain cellular structures. Additionally, exploring the potential for using this compound in in vivo imaging and therapeutic applications is also likely to be an area of active investigation in the future.
In conclusion, this compound is a versatile and valuable tool for scientific research, with applications in a range of fields including cell biology, biochemistry, and optics. Its high fluorescence intensity and stability, as well as its relatively low cost and wide availability, make it an attractive option for researchers. With continued research, this compound has the potential to lead to new discoveries and advancements in a variety of scientific fields.
Biochemical Analysis
Biochemical Properties
Rhodamine B plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to bind with proteins, enzymes, and nucleic acids, affecting their function and activity. For instance, this compound can interact with albumin, a major protein in blood plasma, altering its conformation and binding properties . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . These interactions highlight the compound’s potential to influence biochemical pathways and cellular processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can enter cells through passive diffusion and accumulate in the cytoplasm and mitochondria . Once inside the cell, this compound can disrupt cellular function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and cellular components. This compound can bind to DNA, intercalating between base pairs and causing structural changes that affect DNA replication and transcription . Additionally, this compound can inhibit the activity of enzymes involved in oxidative phosphorylation, such as cytochrome c oxidase, by binding to their active sites. These interactions can lead to a decrease in ATP production and an increase in ROS generation, contributing to cellular dysfunction and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine B can be synthesized through the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine . The reaction typically occurs in the presence of a dehydrating agent such as zinc chloride or polyphosphoric acid to facilitate the formation of the xanthene ring structure .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to obtain a high-purity dye .
Chemical Reactions Analysis
Types of Reactions: Rhodamine B undergoes various chemical reactions, including:
Reduction: The dye can be reduced by reducing agents, resulting in the loss of its fluorescent properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or zinc in acidic conditions.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Colorless degradation products.
Reduction: Non-fluorescent reduced forms of this compound.
Substitution: Derivatives with modified fluorescent properties.
Comparison with Similar Compounds
Rhodamine B is often compared with other xanthene dyes such as Rhodamine 6G and Rhodamine 123. While all these dyes share similar fluorescent properties, this compound is unique due to its higher water solubility and stability . Other similar compounds include:
Rhodamine 6G: Known for its high fluorescence quantum yield and used in laser applications.
Rhodamine 123: Used as a mitochondrial stain in biological research.
Rhodamine 101: A hydrophobic analogue with enhanced partitioning into organic solvents.
This compound’s unique properties make it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWVYCXTNDRMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O3 | |
Record name | C.I. FOOD RED 15 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16068 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14728-79-1 | |
Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14728-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6042369 | |
Record name | Rhodamine B | |
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Molecular Weight |
479.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder. | |
Record name | C.I. FOOD RED 15 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Rhodamine B | |
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URL | https://haz-map.com/Agents/1980 | |
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Solubility |
SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE | |
Record name | RHODAMINE B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID | |
CAS No. |
81-88-9 | |
Record name | C.I. FOOD RED 15 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16068 | |
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Record name | Rhodamine B | |
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Record name | Rhodamine B | |
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Record name | Rhodamine B | |
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Record name | RHODAMINE B | |
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Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1) | |
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Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride | |
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Record name | RHODAMINE B | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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